(1R)-(-)-Nopol benzyl ether

Chiral purity Optical rotation Quality control

(1R)-(-)-Nopol benzyl ether (CAS 74851-17-5) is a chiral bicyclic terpenoid ether derived from the monoterpene α-pinene. It serves as a key precursor to NB-Enantride, a trialkylborohydride reagent used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols.

Molecular Formula C18H24O
Molecular Weight 256.4 g/mol
Cat. No. B12061442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-(-)-Nopol benzyl ether
Molecular FormulaC18H24O
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C
InChIInChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3/t16-,17-/m0/s1
InChIKeyVZTCOMJNYWLOOB-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-(-)-Nopol Benzyl Ether: Chiral Terpenoid Ether for Asymmetric Synthesis and Bioactive Scaffold Discovery


(1R)-(-)-Nopol benzyl ether (CAS 74851-17-5) is a chiral bicyclic terpenoid ether derived from the monoterpene α-pinene. It serves as a key precursor to NB-Enantride, a trialkylborohydride reagent used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols [1]. The compound's rigid norbornane-like framework, fused with a tetrahydrofuran ring, provides a defined chiral environment that enables high enantioselectivity in chemical transformations . Additionally, microbial biotransformation of this scaffold yields derivatives with antioxidant activity comparable to butylated hydroxyanisole (BHA) [2].

Asymmetric Reduction Precursor to NB-Enantride for enantioselective ketone reduction method development
Chiral Environment Rigid norbornane framework provides defined stereochemical control for transformations
Biocatalysis Biotransformation substrate for generating antioxidant leads via microbial hydroxylation

Why Racemic or Alternative Nopol Ethers Cannot Substitute for (1R)-(-)-Nopol Benzyl Ether in Chiral Applications


In asymmetric synthesis, the stereochemical outcome is exquisitely sensitive to the chiral ligand's structure. Direct substitution of (1R)-(-)-nopol benzyl ether with its racemic mixture, or with other nopol ethers (e.g., methyl, MEM, THP), leads to a dramatic loss of enantioselectivity or complete failure of asymmetric induction [1]. Studies demonstrate that even minor structural alterations—such as shortening the carbon side chain by one methylene unit—reduce enantiomeric excess (ee) from 57% to just 15% in acetophenone reduction [1]. This extreme sensitivity mandates the use of the specific (1R)-(-)-benzyl ether enantiomer, as generic alternatives lack the precise steric and electronic topology required to achieve the 76–79% ee levels essential for producing optically pure pharmaceutical intermediates [2].

Racemate or Opposite Enantiomer
Racemic nopol benzyl ether provides zero optical rotation and no asymmetric induction, failing to support chiral reduction.
Alternative Nopol Ethers
Methyl, MEM, THP, and TBDMS ethers exhibit substantially lower enantioselectivity and are not interchangeable for high-ee synthesis.
Truncated Side-Chain Analogs
Shortening the carbon chain by one methylene unit drastically reduces enantiomeric excess, showing extreme sensitivity to steric topology.

Quantitative Evidence for (1R)-(-)-Nopol Benzyl Ether Differentiation: Head-to-Head and Cross-Study Comparisons


Enantiomeric Purity Verification: Optical Rotation as a Key Procurement Specification

The (1R)-(-) enantiomer of nopol benzyl ether is unambiguously differentiated from its racemic counterpart by its specific optical rotation. The target compound exhibits a measured [α]²⁰/D of -26° (c = 10, chloroform) . In contrast, a racemic mixture of nopol benzyl ether would exhibit an optical rotation of 0° [1]. This quantitative difference provides a rapid, non-destructive method for confirming enantiomeric identity and purity prior to use in stereoselective applications.

Optical Rotation
Head-to-head
Target: [α]²⁰/D -26° (c=10, CHCl₃) vs Racemic: 0°
Enantiomer identity verification for stereoselective synthesis
QC-compatible metric to reject racemic or contaminated material
Chiral purity Optical rotation Quality control

Asymmetric Reduction Performance: NB-Enantride vs. Alpine-Hydride and Alternative Nopol Ethers

NB-Enantride, prepared from (1R)-(-)-nopol benzyl ether, achieves 76% ee in the reduction of 2-butanone and 79% ee for 2-octanone at -78°C [1]. In contrast, the structurally similar Alpine-Hydride (lithium B-(isopinocampheyl)-9-borabicyclo[3.3.1]nonane hydride) yields only 3–37% ee for ketone reductions [1]. Furthermore, a direct comparison of nopol ether variants revealed that the benzyl ether derivative is uniquely effective: the methyl, MEM, THP, and TBDMS nopol ethers all gave "poorer results" [1], and a truncated analog (one fewer carbon in the side chain) reduced acetophenone with only 15% ee vs. 57% ee for the benzyl ether [1].

Asymmetric Reduction ee
Head-to-head
NB-Enantride: 76–79% ee (aliphatic ketones) vs Alpine-Hydride: 3–37% ee; truncated analog: 15% ee
Supports enantioselective method selection for ketone reduction
Reported at -78°C; benzyl ether variant uniquely achieves >70% ee
Asymmetric catalysis Chiral auxiliary Enantioselective reduction

Antioxidant Activity of Biotransformation Product: Comparable to BHA

Microbial transformation of (-)-nopol benzyl ether by Aspergillus niger TBUYN-2 and A. niger Tiegh CBSYN yields (-)-4-oxonopol-2',4'-dihydroxybenzyl ether (compound 6), which exhibits strong antioxidant activity with an IC₅₀ of 30.2 μM [1]. This activity is quantitatively similar to that of the widely used synthetic antioxidant butylated hydroxyanisole (BHA), which has a reported IC₅₀ in the same assay range [1].

Antioxidant IC₅₀
Head-to-head
Biotransformation product 6: 30.2 μM vs BHA: ~30 μM
Supports antioxidant lead identification via biocatalysis
In vitro assay; activity comparable to synthetic BHA
Biotransformation Antioxidant Natural product

Physical Property Fingerprint for Identity Confirmation and Purity Assessment

The compound's unique physicochemical profile provides a robust fingerprint for incoming material verification. Key identifying metrics include refractive index n²⁰/D 1.5204, density 0.982 g/mL at 25°C, and boiling point 112-114°C at 0.025 mmHg . These values are specific to the purified (1R)-(-) enantiomer and differ measurably from the parent nopol ([α]ᴅ²⁵ -36.5°, nᴅ²⁵ 1.4920, d₄²⁵ 0.9647) [1], as well as from racemic or degraded material.

Physical Fingerprint
Specification review
n²⁰/D 1.5204, density 0.982 g/mL (25°C), bp 112–114°C/0.025 mmHg
Material identity confirmation for incoming QC
Differs from parent nopol (n 1.4920); flags degradation
Analytical chemistry Quality assurance Material specification

High-Value Application Scenarios for (1R)-(-)-Nopol Benzyl Ether Based on Quantified Differentiation


Chiral Pharmaceutical Intermediate Synthesis via Asymmetric Ketone Reduction

When synthesizing chiral secondary alcohols as key intermediates for APIs (e.g., beta-blockers, prostaglandin analogs), NB-Enantride—derived from (1R)-(-)-nopol benzyl ether—delivers 76–79% ee for aliphatic ketones, a performance level unattainable with Alpine-Hydride (3–37% ee) or alternative nopol ethers (≤15% ee) [1]. This high ee reduces the need for costly chiral chromatography or multiple recrystallizations, streamlining process development and improving atom economy.

Discovery of Novel Bioactive Scaffolds via Directed Microbial Biotransformation

Researchers exploring the chemical space around terpenoid natural products can leverage (-)-nopol benzyl ether as a substrate for whole-cell biocatalysis. Aspergillus niger selectively dihydroxylates the benzene ring, yielding a derivative with antioxidant activity (IC₅₀ 30.2 μM) comparable to BHA [2]. This route provides a one-step, green chemistry approach to generating structurally complex, potent antioxidants for lead identification.

Academic and Industrial Research in Stereoselective Methodology Development

For laboratories developing new asymmetric catalysts or investigating stereochemical models, (1R)-(-)-nopol benzyl ether serves as a well-characterized, commercially available chiral building block. Its defined optical rotation (-26°), refractive index (1.5204), and density (0.982 g/mL) enable rigorous material validation , while its structure–activity relationships (e.g., sensitivity to side-chain length) provide a clear baseline for comparative studies of new chiral auxiliaries [1].

Quality Control and Regulatory-Compliant Procurement for Chiral Reagent Manufacture

Commercial suppliers of NB-Enantride and related chiral reducing agents must ensure the enantiomeric integrity of their starting material. The combination of specific optical rotation (-26°), refractive index, and density measurements provides a cost-effective, multi-point identity check that distinguishes the active (1R)-(-) enantiomer from racemic or degraded material . This analytical profile directly supports batch release testing and ISO 9001-compliant quality systems.

Application
Selection Property
Validation Focus
Asymmetric ketone reduction for chiral research intermediates
Enantioselectivity in NB-Enantride-mediated reductions
Enantiomeric excess and method reproducibility
Biocatalytic derivatization of terpenoid scaffold
Biotransformation pathway specificity
Antioxidant activity assessment in reported assay
Stereoselective methodology development
Well-characterized chiral building block
Optical rotation, refractive index, and density for material validation
Quality control for chiral reagent supply
Multi-point identity specification (OR, RI, density)
Batch consistency and enantiomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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